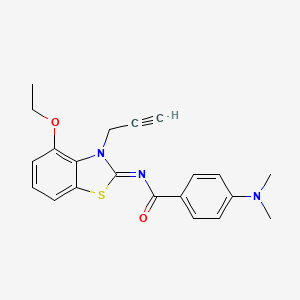

Quinolin-8-yl 4-chloro-3-(morpholinosulfonyl)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Quinolin-8-yl 4-chloro-3-(morpholinosulfonyl)benzoate” is a chemical compound that has been studied for its various properties . It is synthesized via an O-acylation reaction between 8-hydroxyquinoline and 4-chlorobenzoyl chloride .

Synthesis Analysis

The synthesis of this compound is time-efficient and involves an O-acylation reaction between 8-hydroxyquinoline and 4-chlorobenzoyl chloride. This reaction is mediated by triethylamine in acetonitrile under heating at 80 °C for 20 minutes in the Monowave 50 reactor . The protocol is distinguished by its short reaction time, operational simplicity, and clean reaction profile .Molecular Structure Analysis

The structure of the compound was fully characterized through a combination of analytical techniques, including NMR, IR, and UV–Vis spectroscopy, MS spectrometry, differential scanning calorimetry (DSC), thermogravimetry (TG), and crystallographic studies . X-ray diffraction analyses show that the crystal structure is characterized by C-H···N, C-H···O, Cl···π, and π···π interactions .Chemical Reactions Analysis

The compound undergoes an O-acylation reaction during its synthesis . Further details about its chemical reactions are not available in the retrieved data.Aplicaciones Científicas De Investigación

Metabolic Fate and Toxicological Screenings

A study by Richter et al. (2022) focused on the in vitro metabolic fate of synthetic cannabinoid receptor agonists closely related to Quinolin-8-yl 4-chloro-3-(morpholinosulfonyl)benzoate. They explored the identification of phase I and II metabolites, emphasizing the role of ester hydrolysis in the metabolism of these compounds. The findings suggest that ester hydrolysis products and their glucuronides are suitable targets for toxicological screenings, with minimal drug-drug interaction risks due to CYP inhibition (Richter et al., 2022).

Analytical Profiles for Forensic and Clinical Investigations

Brandt et al. (2020) provided extensive characterization of several synthetic cannabinoid receptor agonists, including compounds based on the quinolin-8-yl structure. This study aimed to assist researchers and scientists in forensic and clinical investigations by offering analytical profiles of these compounds. Such detailed characterization can be crucial for identifying new psychoactive substances in various contexts (Brandt et al., 2020).

Anti-corrosion and Surface Analysis

Douche et al. (2020) investigated the anti-corrosion potency of 8-hydroxyquinoline derivatives, which share structural similarities with this compound, on mild steel in acidic media. Their research included gravimetric, electrochemical techniques, and computational studies, revealing significant anti-corrosion effects. This study highlights the potential of quinoline derivatives in materials science, particularly in corrosion inhibition (Douche et al., 2020).

Fluorescent Probes for Biological Applications

Ohshima et al. (2010) developed a fluorescent probe based on the quinolin-8-yl structure for sensing Zn2+ in biological systems. The study demonstrated the synthesis and application of this probe, showcasing its potential for practical detection of Zn2+ in living cells. Such compounds can be vital tools in biochemistry and cellular biology for studying metal ion dynamics (Ohshima et al., 2010).

Antimicrobial and Antitumour Activities

Research on quinoline derivatives, including structures similar to this compound, has shown promising antimicrobial and antitumor activities. For instance, studies have synthesized and evaluated the antimicrobial efficacy of these compounds, underscoring their potential as therapeutic agents in treating various bacterial infections and cancer types (Hranjec et al., 2007; Shahabuddin et al., 2009).

Mecanismo De Acción

Target of Action

Quinolin-8-yl 4-chloro-3-(morpholinosulfonyl)benzoate is a synthetic cannabinoid receptor agonist . It primarily targets the cannabinoid receptors, which play a crucial role in various physiological processes such as appetite, pain-sensation, mood, and memory .

Mode of Action

This compound interacts with its targets, the cannabinoid receptors, by mimicking the action of endogenous cannabinoids. This interaction results in the activation of the receptors, leading to changes in the cellular activities regulated by these receptors .

Biochemical Pathways

The activation of cannabinoid receptors by this compound affects various biochemical pathways. These include the modulation of adenylate cyclase activity and the regulation of calcium and potassium channels . The downstream effects of these pathways can lead to changes in neuronal excitability, inflammation, and other physiological processes .

Result of Action

The molecular and cellular effects of the compound’s action are primarily due to its agonistic activity on cannabinoid receptors. This can result in a variety of effects, including changes in pain perception, mood, and appetite . The specific effects can vary depending on the individual’s physiological state and the presence of other substances .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH and temperature can affect the compound’s stability and its interaction with cannabinoid receptors . Additionally, the presence of other substances, such as inhibitors or inducers of CYP isozymes, can affect the compound’s metabolism and thereby its efficacy .

Propiedades

IUPAC Name |

quinolin-8-yl 4-chloro-3-morpholin-4-ylsulfonylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN2O5S/c21-16-7-6-15(13-18(16)29(25,26)23-9-11-27-12-10-23)20(24)28-17-5-1-3-14-4-2-8-22-19(14)17/h1-8,13H,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSZSKKMXYFGCEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)OC3=CC=CC4=C3N=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)-N-phenylacetamide](/img/structure/B2889350.png)

![6-(4-Chlorophenyl)-2-[1-(1-propan-2-ylimidazol-4-yl)sulfonylazetidin-3-yl]pyridazin-3-one](/img/structure/B2889351.png)

![benzo[d]thiazol-2-yl(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2889355.png)

![1-[(2-chlorophenyl)methyl]-3-hydroxy-5-methyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2889359.png)